1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine
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Overview
Description
“1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine” is a chemical compound with the CAS Number: 1005-19-2 . It has a molecular weight of 133.19 and its IUPAC name is "bicyclo [4.2.0]octa-1,3,5-trien-7-ylmethanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C9H11N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6,10H2
.
Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 233.9±9.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.1±3.0 kJ/mol . The flash point is 100.1±6.3 °C . The index of refraction is 1.585 . The molar refractivity is 42.0±0.3 cm³ . The polar surface area is 26 Ų . The polarizability is 16.7±0.5 10^-24 cm³ . The surface tension is 45.9±3.0 dyne/cm . The molar volume is 125.5±3.0 cm³ .
Scientific Research Applications
Conformational Studies and Reactions
Research on related bicyclic compounds, such as bicyclo[3.2.1]oct-6-en-8-ylidene, has explored their conformational behavior and reactivity. These studies have provided insights into the stability and reactivity of such structures, revealing the existence of classical and foiled carbenes and their rearrangement products. Computational and experimental approaches have been employed to understand these processes in detail, contributing to the field of carbene chemistry and its applications in organic synthesis (Brinker et al., 2012).
Synthetic Applications
The synthesis and study of bicyclic compounds have been a topic of interest due to their relevance in natural product synthesis and material science. Techniques for regioselective lithiation of bicyclic compounds, followed by reactions with various electrophiles, have been developed, enabling the synthesis of functionally diverse structures. These methods provide valuable tools for constructing complex molecular architectures with potential applications in drug discovery and materials science (Kündig et al., 1990).
Valence Isomerization Studies
Investigations into the valence isomerization equilibria of cyclooctatrienes, including studies on highly fluorinated systems, offer insights into the strain energy and reactivity of these compounds. Understanding these equilibria is crucial for the development of new synthetic strategies and the design of molecules with unique physical and chemical properties (Rahman et al., 1990).
Chiroptical Properties
The synthesis and investigation of chiroptical properties of deuterated bicyclic compounds have provided a basis for studying the effect of isotopic substitution on molecular chirality. Such studies are important for understanding the fundamental principles of chirality and its implications in chemical reactivity and the development of chiral materials (Lightner et al., 1988).
Mechanism of Action
Target of Action
A structurally similar compound, tcb-2, has been shown to have a high affinity for human and rat 5-ht2a receptors . These receptors play a crucial role in the central nervous system, influencing mood, cognition, and perception.
Mode of Action
Based on the action of similar compounds, it can be hypothesized that it may interact with its target receptors, leading to a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been shown to preferentially stimulate the phospholipase c pathway , which plays a key role in intracellular signal transduction.
Properties
IUPAC Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQNRKZMXTYCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494788 |
Source
|
Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-19-2 |
Source
|
Record name | 1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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